cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride
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Overview
Description
cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclopentanecarboxylic acid and is known for its applications in peptide synthesis and other biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with ammonia and formaldehyde, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride is used as a building block in the synthesis of peptides and other complex molecules .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and receptor binding .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride
- Methyl cis-2-aminocyclopentanecarboxylate hydrochloride
- cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Uniqueness: cis-2-Amino-1-methylcyclopentanecarboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group at the 1-position of the cyclopentane ring differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-methylcyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5(7)8;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7+;/m0./s1 |
InChI Key |
XLJPOFOGXVDQAI-VOLNJMMDSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1N)C(=O)O.Cl |
Canonical SMILES |
CC1(CCCC1N)C(=O)O.Cl |
Origin of Product |
United States |
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